molecular formula C21H23N5O4 B2585817 7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021026-56-1

7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2585817
CAS No.: 1021026-56-1
M. Wt: 409.446
InChI Key: KKRRFDPWHXLXIX-UHFFFAOYSA-N
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Description

7-(4-(2-Methoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (CAS 1021026-56-1) is a complex heterocyclic compound of significant interest in medicinal chemistry research. It features a unique molecular structure that combines a pyrazolopyridinone core with a functionalized piperazine moiety. The presence of the 2-methoxyacetyl group on the piperazine ring is known to enhance the compound's solubility and stability, while the bicyclic aromatic system ensures good affinity for specific biological targets . This structural framework is recognized for its potential in pharmaceutical development, and piperazine derivatives, in general, have been investigated in methods for treating fibrosis and inflammatory disorders, indicating the value of this chemotype in early-stage drug discovery . The compound is offered with a high purity guarantee of 90% or above, making it a suitable and reliable intermediate for advanced research applications and the development of novel biologically active molecules . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

7-[4-(2-methoxyacetyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-23-12-16(20(28)25-10-8-24(9-11-25)18(27)14-30-2)19-17(13-23)21(29)26(22-19)15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRRFDPWHXLXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a synthetic compound that belongs to the class of pyrazolo[4,3-c]pyridines, which are known for their diverse biological activities. This article reviews its biological activities, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[4,3-c]pyridines exhibit significant antimicrobial properties. In vitro studies have shown that the compound demonstrates moderate to good activity against a range of bacterial strains. For instance, a study reported that compounds with similar structures showed effective inhibition of Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer activity of pyrazolo[4,3-c]pyridines has also been explored. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A specific study highlighted that derivatives with piperazine moieties exhibited enhanced cytotoxicity against various tumor cells, suggesting a promising avenue for cancer therapy.

Neuroprotective Effects

Neuroprotective properties have been attributed to related pyrazolo compounds. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets including:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors involved in neurotransmission.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntimicrobialModerate to good activity against multiple bacterial strains.
AnticancerInduced apoptosis in cancer cell lines; enhanced cytotoxicity observed.
NeuroprotectiveReduced oxidative stress markers; potential treatment for neurodegenerative diseases.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines. The mechanism of action often involves the activation of apoptotic pathways, such as the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase activation, leading to cell death in cancerous cells .

2. Antiproliferative Effects
The compound has been evaluated for its antiproliferative effects against several human cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer). The results showed low micromolar GI50 values, indicating potent activity against these cell lines .

3. Neuropharmacological Potential
The piperazine component suggests potential applications in neuropharmacology. Piperazine derivatives have been associated with selective serotonin reuptake inhibition, which could be beneficial in treating mood disorders . The structural modifications in this compound may enhance its efficacy as an antidepressant or anxiolytic agent.

4. Antimicrobial Properties
Preliminary studies suggest that pyrazolo[4,3-c]pyridine derivatives can exhibit antimicrobial activity. This opens avenues for developing new antibiotics or antifungal agents based on the structural framework of this compound .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated induction of apoptosis in K562 and MCF-7 cell lines through PARP cleavage and caspase activation .
Study 2Antiproliferative EffectsEvaluated against MV4-11 cells showing significant antiproliferative activity with low GI50 values .
Study 3Neuropharmacological EffectsSuggested potential as a selective serotonin reuptake inhibitor due to piperazine incorporation .

Comparison with Similar Compounds

Structural Analogues with Pyrazolo-Pyridinone/Pyrimidinone Cores

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features References
Target Compound Pyrazolo[4,3-c]pyridin-3(5H)-one 5-methyl, 7-(4-(2-methoxyacetyl)piperazine-1-carbonyl), 2-phenyl 467.52 Balanced hydrophilicity/lipophilicity due to methoxyacetyl group
5-Ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl}-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Pyrazolo[4,3-c]pyridin-3(5H)-one 5-ethyl, 7-(4-(2-fluorophenyl)piperazine-1-carbonyl) 449.47 Fluorophenyl group enhances electron-withdrawing effects, potentially improving target binding
5-(3-Methoxypropyl)-2-phenyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Pyrazolo[4,3-c]pyridin-3(5H)-one 5-(3-methoxypropyl), 7-(4-(2-methoxyacetyl)piperazine-1-carbonyl) 481.54 Extended methoxypropyl chain increases solubility but may reduce membrane permeability
5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 5-(4-methoxyphenyl), 2-phenyl 333.35 Pyrimidinone core with methoxyphenyl group; simpler structure but lower molecular complexity

Key Structural and Functional Differences

  • Core Heterocycle: The target compound’s pyrazolo[4,3-c]pyridinone core differs from pyrazolo[1,5-a]pyrimidinones (e.g., MK66) in ring size and nitrogen positioning, influencing electronic distribution and binding affinity .
  • Piperazine Modifications : The 2-methoxyacetyl substituent on piperazine (target) contrasts with 2-fluorophenyl () or sulfonyl groups (). Methoxyacetyl provides moderate polarity, whereas fluorophenyl enhances lipophilicity and metabolic stability .
  • Substituent Effects : Methyl at position 5 (target) vs. ethyl or methoxypropyl () alters steric bulk and solubility. Ethyl groups may enhance membrane penetration, while methoxypropyl improves aqueous solubility .

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